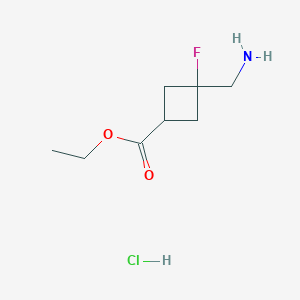![molecular formula C21H22N2O4 B2409517 1-(3,4-Dimethoxyphenyl)-4-[(2,5-dimethylphenyl)methyl]pyrazine-2,3-dione CAS No. 898419-24-4](/img/structure/B2409517.png)
1-(3,4-Dimethoxyphenyl)-4-[(2,5-dimethylphenyl)methyl]pyrazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethoxyphenyl)-4-[(2,5-dimethylphenyl)methyl]pyrazine-2,3-dione, also known as DMPD, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPD is a pyrazine derivative that has been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research into the synthesis and structural analysis of pyrazine derivatives and related compounds has been a focal point in the chemical sciences. For instance, studies have reported on the synthesis of novel pyrazine compounds and their crystal structures, providing foundational knowledge for further chemical, biological, and material science research (Jager & Otterbein, 1980). These studies underscore the importance of understanding the molecular and crystallographic properties of such compounds, which are essential for their application in various fields.
Cytotoxic Activity and Biological Evaluation
Several studies have explored the cytotoxic activities of pyrazine derivatives, demonstrating their potential in developing therapeutic agents. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a core structural motif with pyrazine diones, have shown potent cytotoxic properties against various cancer cell lines, suggesting their promise in cancer research and therapy (Deady et al., 2003). This research area is crucial for identifying new drug candidates and understanding their mechanisms of action.
Electrochemical and Photophysical Properties
The study of electrochemical and photophysical properties of pyrazine derivatives opens avenues for their application in material science, particularly in developing novel electrochromic materials and devices. Research has been conducted on donor-acceptor polymeric materials employing pyrazine units, revealing their potential in NIR electrochromic devices due to their significant coloration efficiency and fast response times (Zhao et al., 2014). These findings highlight the versatility of pyrazine derivatives in applications ranging from smart windows to energy storage systems.
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-4-[(2,5-dimethylphenyl)methyl]pyrazine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-14-5-6-15(2)16(11-14)13-22-9-10-23(21(25)20(22)24)17-7-8-18(26-3)19(12-17)27-4/h5-12H,13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDYZGVEROOQSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=CN(C(=O)C2=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid](/img/no-structure.png)

![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolane](/img/structure/B2409436.png)







![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2409450.png)

![[1-(1,3-Dioxoinden-2-yl)ethylideneamino]thiourea](/img/structure/B2409454.png)
![(1R,5S)-3-cyclopropylidene-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2409455.png)